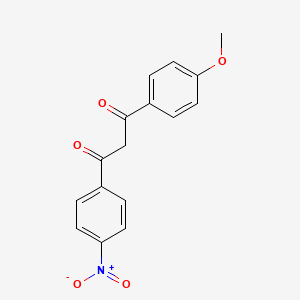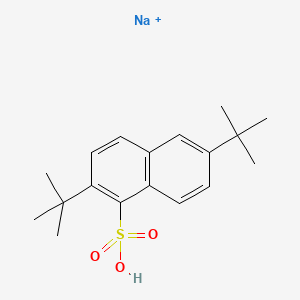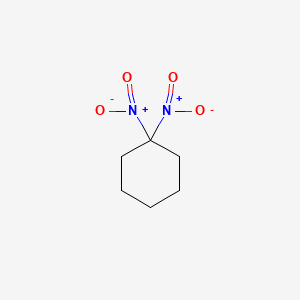
4-Methoxy-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
4-Methoxy-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is an off-white solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in the chemical community . The synthesis process often involves the use of various catalysts and specific environmental conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy group (-OCH3) attached to the 4th position of an indole ring and a carboxylic acid group (-COOH) attached to the 6th position . The molecular weight of this compound is 191.19 .Physical and Chemical Properties Analysis
This compound is an off-white solid . It is stable within a pH range of 6–7 and at temperatures of up to 50 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
A significant area of research involving 4-Methoxy-1H-indole-6-carboxylic acid is its use in the synthesis of various derivatives. For instance, Sharma et al. (2020) developed a concise and regioselective strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a compound which serves as a scaffold for anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020). Similarly, Kasahara et al. (2007) reported a facile synthesis of indolecarboxylic acids, which are derivatives bearing carboxyl or methoxycarbonyl groups and often exhibit significant physiological activities (Kasahara et al., 2007).
Catalytic Applications
In catalysis, the work of Jing Zheng et al. (2014) highlighted a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, showcasing the potential of indole derivatives in catalytic processes (Zheng et al., 2014).
Antioxidant and Cytotoxicity Studies
Goh et al. (2015) prepared various 6-methoxytetrahydro-β-carboline derivatives via the Maillard reaction and investigated their in vitro antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and varied cytotoxic activities, providing insights into potential therapeutic applications (Goh et al., 2015).
Spectroscopic Studies
Almutairi et al. (2017) conducted spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a precursor to biologically active molecules. These studies included FT-IR, FT-Raman, UV, and NMR profiling, offering valuable insights into the electronic nature and reactivity of the molecule (Almutairi et al., 2017).
Medicinal Chemistry
In medicinal chemistry, Chen et al. (2016) discovered a novel indole derivative as a potent and selective CysLT1 antagonist, highlighting the therapeutic potential of indole carboxylic acid derivatives (Chen et al., 2016).
Zukünftige Richtungen
The future directions for research on 4-Methoxy-1H-indole-6-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As it is a type of indole derivative, it may have potential applications in the development of new drugs or treatments .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Result of Action
Indole derivatives have been reported to possess various biological activities, which suggest that they may have diverse molecular and cellular effects .
Action Environment
The action of 4-Methoxy-1H-indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 4-Methoxy-1H-indole-6-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
Indoles have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , but the specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.
Eigenschaften
IUPAC Name |
4-methoxy-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-5-6(10(12)13)4-8-7(9)2-3-11-8/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMJJBMLAGFAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-53-2 | |
| Record name | 4-Methoxy-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40990-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)



![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)





